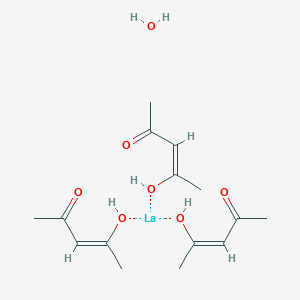

Lanthanum(III) acetylacetonate hydrate

Beschreibung

The exact mass of the compound Lanthanum(III) acetylacetonate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lanthanum(III) acetylacetonate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum(III) acetylacetonate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H26LaO7 |

|---|---|

Molekulargewicht |

457.27 g/mol |

IUPAC-Name |

(Z)-4-hydroxypent-3-en-2-one;lanthanum;hydrate |

InChI |

InChI=1S/3C5H8O2.La.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; |

InChI-Schlüssel |

YTOGPVKKPJANOQ-KJVLTGTBSA-N |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[La] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[La] |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Spectroscopic Fingerprinting of Lanthanum(III) Acetylacetonate Hydrate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Lanthanum(III) acetylacetonate hydrate, with a primary focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a coordination complex of significant interest in materials science and catalysis, a thorough understanding of its structural and electronic characteristics is paramount.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental insights and data interpretation to facilitate the accurate characterization of this compound. The methodologies and analyses presented herein are grounded in established scientific principles to ensure reliability and reproducibility.

Introduction: The Significance of Lanthanum(III) Acetylacetonate Hydrate

Lanthanum(III) acetylacetonate, most commonly encountered as its dihydrate, La(C₅H₇O₂)₃·2H₂O, is a coordination complex where a central lanthanum(III) ion is chelated by three acetylacetonate ligands.[1][3] The coordination sphere is completed by two water molecules, resulting in an eight-coordinate, typically square antiprismatic geometry around the lanthanum ion.[4][5] The acetylacetonate anion acts as a bidentate ligand, binding through its two oxygen atoms to form a stable six-membered chelate ring.[2][6]

The utility of lanthanum(III) acetylacetonate hydrate spans various applications, including its use as a precursor for the synthesis of lanthanum-based materials such as thin films and nanoparticles, and as a catalyst in organic synthesis.[1][2] Given its diverse applications, unambiguous characterization is crucial. Spectroscopic techniques like FTIR and NMR provide a powerful, non-destructive means to probe the molecular structure, bonding, and purity of the complex. This guide delves into the practical aspects of acquiring and interpreting the FTIR and NMR spectra of this compound.

Vibrational Spectroscopy: Unveiling Molecular Bonds with FTIR

FTIR spectroscopy is an indispensable tool for identifying the functional groups and probing the coordination environment within a molecule. For Lanthanum(III) acetylacetonate hydrate, the infrared spectrum is dominated by the vibrational modes of the acetylacetonate ligands and the coordinated water molecules.

Causality in Experimental Design: Sample Preparation

The choice of sampling technique is critical for obtaining a high-quality FTIR spectrum. For solid samples like Lanthanum(III) acetylacetonate hydrate, the potassium bromide (KBr) disc method is a common and effective approach. This involves intimately grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent pellet. This ensures a uniform dispersion of the analyte in an IR-transparent matrix, minimizing scattering effects and producing sharp, well-defined absorption bands.

Caption: Workflow for FTIR analysis using the KBr disc method.

Interpreting the Vibrational Spectrum

The FTIR spectrum of La(C₅H₇O₂)₃·2H₂O exhibits several characteristic absorption bands. The presence of coordinated water molecules is readily identified by a broad absorption band in the high-frequency region. The coordination of the acetylacetonate ligand to the lanthanum ion results in shifts of the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies compared to the free ligand.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation |

| ν(O-H) Stretching | 3200 - 3600 | Broad band indicative of coordinated water molecules.[4][5] |

| δ(H-O-H) Bending | 1600 - 1630 | Scissoring vibration of coordinated water, may overlap with C=O stretch.[4] |

| ν(C=O) Stretching | ~1620 | Stretching of the carbonyl group in the chelate ring.[5] |

| ν(C=C) Stretching | ~1413 - 1473 | Stretching of the carbon-carbon double bond within the chelate ring.[5] |

| δ(CH₃) and δ(CH) | ~1350 and ~1190 | Bending vibrations of the methyl and methine groups.[7] |

| ν(La-O) Stretching | Below 500 | Metal-oxygen stretching vibrations, direct evidence of coordination.[4][5] |

The La-O stretching modes, appearing in the far-infrared region, are particularly diagnostic of the coordination environment of the lanthanum ion.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Ligand Environment

NMR spectroscopy provides detailed information about the structure and electronic environment of the acetylacetonate ligands. Since Lanthanum(III) is a diamagnetic ion, its complexes exhibit sharp NMR signals, allowing for straightforward spectral interpretation.[8]

Experimental Considerations for NMR Analysis

For NMR analysis, Lanthanum(III) acetylacetonate hydrate should be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial to ensure sufficient solubility without interfering with the signals of interest.

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.

Deciphering the ¹H and ¹³C NMR Spectra

The symmetry of the acetylacetonate ligand simplifies the NMR spectra.

¹H NMR Spectrum: The proton NMR spectrum is expected to show two distinct resonances:

-

A singlet corresponding to the methine proton (=CH-).

-

A singlet corresponding to the protons of the two equivalent methyl groups (-CH₃).

A key diagnostic feature is the integration ratio of these peaks, which is characteristically 1:6, reflecting the single methine proton and the six protons of the two methyl groups on each ligand.[4]

¹³C NMR Spectrum: The carbon-13 NMR spectrum is anticipated to display three signals, corresponding to the three unique carbon environments in the symmetric acetylacetonate ligand:

-

The methyl carbon (-CH₃).

-

The methine carbon (=CH-).

-

The carbonyl carbon (C=O).

| Nucleus | Chemical Environment | Expected Chemical Shift (δ, ppm) |

| ¹H | Methine (=CH-) | Downfield singlet |

| ¹H | Methyl (-CH₃) | Upfield singlet |

| ¹³C | Carbonyl (C=O) | ~190-200 |

| ¹³C | Methine (=CH-) | ~100 |

| ¹³C | Methyl (-CH₃) | ~25-30 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Conclusion

The spectroscopic techniques of FTIR and NMR provide a robust framework for the comprehensive characterization of Lanthanum(III) acetylacetonate hydrate. FTIR spectroscopy confirms the presence of coordinated water and reveals the vibrational signatures of the metal-ligand bonds. Concurrently, ¹H and ¹³C NMR spectroscopy offer a clear picture of the ligand's structure and symmetry in solution. By employing the experimental protocols and interpretive guidelines detailed in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important lanthanide complex.

References

- Lanthanum acetylaceton

- Lanthanum(III)

-

Hussein, K. B. (2021). Crystal and Molecular Structure of Tris- acetylacetonate with Lanthanum (III) Metal Ion Complex. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences, 29(2). (URL: [Link])

- CAS 64424-12-0: lanthanum acetylacetonate hydr

-

Lanthanum acetylacetonate - Wikipedia. (URL: [Link])

-

Abdel Kerim, F. M., et al. (1977). Infrared absorption spectra of some lanthanide acetylacetonate complexes. Proceedings of the Indian Academy of Sciences - Section A, 85(6), 559-566. (URL: [Link])

- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. (URL: )

-

Metal acetylacetonates - Wikipedia. (URL: [Link])

-

Benali, O., et al. (2015). Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M(acac)2(caf)2] (M=Co, Ni, Cu, Zn). Chemical Science Review and Letters, 4(13), 229-236. (URL: [Link])

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 64424-12-0: lanthanum acetylacetonate hydrate [cymitquimica.com]

- 3. Lanthanum acetylacetonate - Wikipedia [en.wikipedia.org]

- 4. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 7. chesci.com [chesci.com]

- 8. bhu.ac.in [bhu.ac.in]

The Solvation Dynamics and Applied Chemistry of Lanthanum(III) Acetylacetonate Hydrate

Executive Summary

Lanthanum(III) acetylacetonate hydrate—commonly formulated as the dihydrate La(C5H7O2)3⋅2H2O —is a highly versatile organometallic coordination complex. Unlike simple inorganic lanthanum salts, this complex exhibits robust solubility in a variety of organic solvents while remaining largely insoluble in water[1][2]. This unique solubility profile makes it an indispensable precursor in chemical vapor deposition (CVD) for high- κ dielectrics[2] and a highly effective homogeneous Lewis acid catalyst for the chemical recycling of polymers[3][4].

This technical guide explores the mechanistic basis of its solvation, details its solubility profile across common solvents, and provides field-proven protocols for its synthesis, purification, and application.

Structural Fundamentals and the Mechanistic Basis of Solubility

To understand the solubility behavior of Lanthanum(III) acetylacetonate hydrate, one must examine its coordination sphere. The central La3+ ion is highly oxophilic and Lewis acidic. In the dihydrate form, the lanthanum center achieves an 8-coordinate geometry, adopting a fairly regular square antiprism structure[5].

-

The Lipophilic Shell: The metal is chelated by six oxygen atoms from three bidentate acetylacetonate (acac) ligands, with two coordinated water molecules occupying the remaining sites[2][5]. The methyl groups of the pentanedione backbone project outward, effectively encapsulating the ionic La3+ core within a lipophilic hydrocarbon shell. This drastically reduces the lattice energy compared to ionic salts (like LaCl3 ) and facilitates favorable London dispersion forces with organic solvents[6].

-

Aqueous Insolubility: The hydrophobic exterior repels polar water molecules, rendering the complex sparingly soluble to completely insoluble in aqueous media[1][7]. While the coordinated water molecules can act as hydrogen-bond donors to the acac oxygens in the crystal lattice[5], they are sterically hindered from interacting sufficiently with bulk water to drive dissolution.

Empirical Solubility Profile

The ability to dissolve La(acac)3 in organic media is critical for both sol-gel processing and homogeneous catalysis. Table 1 summarizes the solubility characteristics of the complex across various solvent classes.

Table 1: Solubility Profile of Lanthanum(III) Acetylacetonate Hydrate

| Solvent | Solubility Status | Mechanistic Rationale & Application |

| Water | Insoluble | Hydrophobic methyl groups shield the metal center. Prevents aqueous homogeneous catalysis[1][7]. |

| Methanol | Highly Soluble | Polar protic solvent capable of disrupting lattice H-bonds. Ideal for homogeneous transesterification catalysis[3][4]. |

| Ethanol (99%) | Soluble (Hot) | Soluble near boiling point; precipitates upon cooling. The gold standard solvent for recrystallization[2][8]. |

| Acetone | Soluble | Polar aprotic nature interacts favorably with the complex. Often used as a co-solvent[1][2]. |

| Tetrahydrofuran (THF) | Soluble | Ethereal oxygen can weakly coordinate, aiding dissolution. Used in organometallic ligand exchange[1][2]. |

Experimental Workflow: Synthesis and Recrystallization

The synthesis of La(acac)3 relies on the reaction of a lanthanum salt with acetylacetone in the presence of a base. However, a critical pitfall exists: The Hantzsch Side-Reaction .

If aqueous ammonia is used as the base, it can undergo a condensation reaction with acetylacetone to form 4-aminopent-3-en-2-one (a dihydropyridine derivative)[8]. This results in a bright yellow, highly fluorescent impurity that co-precipitates with the product[8]. To ensure scientific integrity and high purity, pH must be strictly controlled, or alternative bases (like NaOH ) should be utilized.

Step-by-Step Protocol: Synthesis and Purification

-

Preparation of the Lanthanum Source: Dissolve 1.5 g of high-purity La2O3 in dilute HCl to generate aqueous LaCl3 [8].

-

Ligand Addition: Prepare an aqueous solution containing a 50% molar excess of acetylacetone.

-

pH Control (Critical Step): Slowly adjust the pH of the mixture to approximately 5.0. Do not exceed pH 7.2 or use excess ammonia, as this triggers the formation of the fluorescent yellow adduct[8].

-

Isolation: Stir the slightly turbid mixture for 12 hours. Vacuum-filter the resulting crude precipitate and dry in a desiccator[8].

-

Recrystallization (Exploiting Solubility):

-

Suspend the crude solid in 40 mL of hot (near-boiling) 99% ethanol[8].

-

Add a few drops of acetone to clarify the solution.

-

Cool the mixture slowly to room temperature, then place it in an ice bath. Fine, white, non-fluorescent needle-like crystals of pure La(acac)3⋅2H2O will precipitate[8].

-

Filter and wash with cold water to remove any residual water-soluble yellow byproducts[8].

-

Caption: Workflow for the synthesis and purification of La(acac)3 hydrate, highlighting the ammonia side-reaction pitfall.

Applications Driven by Organic Solubility

The ability to dissolve La(acac)3 in organic solvents unlocks advanced applications in materials science and sustainable chemistry.

Homogeneous Catalysis for Polymer Depolymerization

Because La(acac)3 is highly soluble in methanol, it acts as a robust, homogeneous Lewis acid catalyst for the transesterification and depolymerization of polyesters[3]. For example, poly(butylene succinate) (PBS) can be quantitatively degraded into dimethyl succinate and 1,4-butanediol in methanol at 90∘C using just 1 mol% of La(acac)3 [3].

Recently, this solvent-catalyst synergy has been applied to the low-temperature depolymerization of polycarbonate (PC). The solubility of the complex in methanol allows the reaction to proceed efficiently at temperatures as low as 60∘C without the need for toxic co-solvents, yielding bisphenol A (BPA) and dimethyl carbonate (DMC)[4].

Caption: Mechanistic pathway of La(acac)3-catalyzed polyester/polycarbonate depolymerization in methanol.

Precursors for Thin Film Deposition

In the semiconductor industry, lanthanum oxide ( La2O3 ) is prized for its high dielectric constant ( κ ). La(acac)3 is frequently utilized as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)[1][6]. Its solubility in solvents like THF and ethanol allows it to be easily formulated into liquid injection precursor solutions, ensuring uniform transport and deposition of thin films onto silicon substrates[1][2].

References

-

Sciencemadness Discussion Board. Synthesis of Lanthanum(III) acetylacetonate. Retrieved from[Link]

-

American Elements. Lanthanum Acetylacetonate. Retrieved from[Link]

-

Wolfa Bio. Lanthanum(III) Acetylacetonate丨CAS 14284-88-9. Retrieved from [Link]

-

Grokipedia. Lanthanum acetylacetonate. Retrieved from [Link]

-

Royal Society of Chemistry. La(III)-Catalysed degradation of polyesters to monomers via transesterifications. Retrieved from[Link]

-

Royal Society of Chemistry. Efficient low-temperature depolymerization of polycarbonate catalyzed by lanthanum β-diketonate complexes. Retrieved from[Link]

Sources

- 1. Lanthanum(III) Acetylacetonate丨CAS 14284-88-9丨C15H21LaO6 - Wolfa [wolfabio.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Efficient low-temperature depolymerization of polycarbonate catalyzed by lanthanum β-diketonate complexes - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00829H [pubs.rsc.org]

- 5. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]

- 6. americanelements.com [americanelements.com]

- 7. Lanthanum(III) Acetylacetonate丨CAS 14284-88-9丨C15H21LaO6 - Wolfa [wolfabio.com]

- 8. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to the Coordination Chemistry of Lanthanum(III) Acetylacetonate Hydrate

Abstract

Lanthanum(III) acetylacetonate hydrate, typically encountered as [La(acac)₃(H₂O)₂], stands as a cornerstone coordination compound with significant implications in materials science, catalysis, and chemical synthesis. Its utility stems from a unique combination of properties: the high Lewis acidity of the Lanthanum(III) ion, the versatile chelating nature of the acetylacetonate ligand, and the influence of coordinated water molecules on its structure and reactivity. This guide provides a comprehensive exploration of its coordination chemistry, from fundamental synthesis and structural characterization to its functional applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Lanthanum(III) Acetylacetonate Hydrate

Lanthanum, the first element of the lanthanide series, possesses a large ionic radius and a preference for high coordination numbers, typically 8 or 9.[1] When complexed with the bidentate acetylacetonate (acac) ligand, it forms a stable, neutral complex that is soluble in many organic solvents.[2] This solubility is a critical attribute, making it an ideal precursor for techniques like Chemical Vapor Deposition (CVD).[2] The presence of water molecules in the coordination sphere, forming the common dihydrate [La(acac)₃(H₂O)₂], is not merely incidental; these aqua ligands play a crucial role in dictating the compound's crystal structure through hydrogen bonding and influence its thermal decomposition pathway.[3]

This document delves into the causal relationships between the synthesis, structure, and function of this important organometallic compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₁LaO₆·xH₂O (commonly x=2) | [2] |

| Molecular Weight | 436.23 g/mol (anhydrous basis) | [4] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Coordination No. | 8 (in the dihydrate) | [3] |

| Geometry | Distorted square antiprism | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, THF); Insoluble in water | [2] |

Synthesis and Stoichiometry: A Self-Validating Protocol

The most prevalent and reliable method for synthesizing Lanthanum(III) acetylacetonate hydrate is direct precipitation. This approach leverages the reaction between a soluble lanthanum salt and acetylacetone in a solution where the pH is carefully controlled.

Expertise in Practice: The "Why" Behind the Method

The choice of reactants and conditions is dictated by fundamental chemical principles. A lanthanum salt like La(NO₃)₃ or LaCl₃ provides the La³⁺ source.[1] Acetylacetone (Hacac) exists in a keto-enol tautomerism, but it is the deprotonated enolate form (acac⁻) that acts as the chelating ligand. To facilitate this deprotonation, a mild base such as ammonia (NH₃) or sodium hydroxide (NaOH) is added. The base's role is critical; it shifts the equilibrium towards the enolate, making it available to coordinate with the highly electropositive La³⁺ ion. The reaction is typically performed in an aqueous or alcoholic solution to dissolve the reactants and allow the product to precipitate upon formation.[1]

Validated Experimental Protocol: Synthesis of [La(acac)₃(H₂O)₂]

-

Preparation of Lanthanum Solution: Dissolve 4.33 g (10 mmol) of Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) in 50 mL of deionized water in a 250 mL beaker with magnetic stirring.

-

Preparation of Ligand Solution: In a separate 150 mL beaker, add 3.3 mL (approx. 3.2 g, 32 mmol) of acetylacetone to 30 mL of deionized water. While stirring, slowly add dilute aqueous ammonia (e.g., 2 M NH₃(aq)) dropwise until the pH of the solution reaches approximately 8-9. This ensures the deprotonation of acetylacetone.

-

Precipitation: Slowly add the lanthanum nitrate solution from Step 1 to the stirring acetylacetonate solution from Step 2. A voluminous white or pale-yellow precipitate will form immediately.

-

Digestion and Isolation: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion and to improve the crystallinity of the product. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with several small portions of cold deionized water to remove any unreacted salts (like ammonium nitrate). Subsequently, wash with a small amount of cold ethanol to facilitate drying. Dry the product in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous CaCl₂) to a constant weight.

Coordination Chemistry and Molecular Structure

The solid-state structure of Lanthanum(III) acetylacetonate dihydrate has been unambiguously determined by single-crystal X-ray diffraction.[1][5] These studies reveal a monomeric complex, [La(acac)₃(H₂O)₂].

-

Coordination Environment: The central La³⁺ ion is eight-coordinate.[3] Six coordination sites are occupied by the oxygen atoms from three bidentate acetylacetonate ligands, which form stable six-membered chelate rings.[2] The remaining two sites are occupied by oxygen atoms from two water molecules.[1]

-

Molecular Geometry: The arrangement of the eight oxygen donor atoms around the lanthanum ion is best described as a distorted square antiprism.[3] The large size of the La³⁺ ion comfortably accommodates this high coordination number, minimizing ligand-ligand repulsion.

-

Bonding and Structural Parameters: The average La-O bond distance to the acetylacetonate oxygen atoms is approximately 2.506 Å, while the average La-O distance to the water molecules is slightly longer at 2.587 Å.[1] This difference reflects the stronger coordinate bond with the anionic acac⁻ ligand compared to the neutral water molecule.

-

Role of Hydrogen Bonding: The coordinated water molecules are not passive ligands. They act as hydrogen-bond donors, forming O-H···O bonds with the oxygen atoms of the acetylacetonate ligands on adjacent complex molecules.[3] This extensive hydrogen bonding network links the individual [La(acac)₃(H₂O)₂] units into a stable, three-dimensional supramolecular architecture.[3]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the complete and unambiguous characterization of Lanthanum(III) acetylacetonate hydrate.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups and probing the coordination environment.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3381 | ν(O-H) | Broad band indicating coordinated water molecules.[1] |

| ~1620 | ν(C=O) | Stretching vibration of the carbonyl group in the acac⁻ ligand, shifted to lower frequency upon coordination to La³⁺.[1] |

| ~1473 / ~1413 | ν(C=C) | Stretching vibrations of the C=C bond within the chelate ring.[1] |

| ~486 | ν(La-O) | Metal-oxygen stretching vibration, direct evidence of coordination.[1] |

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum is dominated by ligand-centered transitions, as the La³⁺ ion has an empty 4f shell and thus no f-f transitions.

-

π-π* Transition: An intense absorption band typically observed around 296 nm is assigned to the π-π* transition within the conjugated system of the acetylacetonate ligand.[1]

-

n-π* Transition: A lower energy, broader absorption around 390 nm corresponds to the n-π* transition of the carbonyl groups.[1]

-

Coordination Effects: Upon coordination to the lanthanum ion, these bands may exhibit a red shift (bathochromic shift), indicating a change in the electronic environment of the ligand.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a diamagnetic d⁰f⁰ complex, [La(acac)₃(H₂O)₂] gives sharp, well-resolved NMR spectra, providing valuable structural information in solution.

-

¹H NMR: The spectrum is relatively simple. The methyl protons (-CH₃) typically appear as a sharp singlet, and the methine proton (-CH=) appears as another singlet. The integration ratio of these peaks (6:1) confirms the ligand structure. The coordinated water may appear as a broad signal, or its protons may exchange with residual water in the NMR solvent.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the methine carbon, and the carbonyl carbon, confirming the integrity of the acetylacetonate ligand.

-

¹³⁹La NMR: While less common, ¹³⁹La NMR can be used to study the symmetry of the lanthanum environment. As a quadrupolar nucleus, ¹³⁹La yields broad signals, with the linewidth being highly sensitive to the symmetry of the complex.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the thermal stability and decomposition pathway, which is vital for applications like CVD.

The thermal decomposition of hydrated lanthanide acetylacetonates is a multi-step process.[4]

-

Dehydration: The first weight loss event, typically occurring between 100-150 °C, corresponds to the loss of the two coordinated water molecules.[4] This is an endothermic process observed in the DSC curve.

-

Decomposition: At higher temperatures (above ~180 °C), the anhydrous La(acac)₃ begins to decompose.[4] This process is complex and can involve the formation of intermediate species like oxycarbonates before ultimately yielding lanthanum oxide (La₂O₃) at very high temperatures.[6]

Reactivity and Applications: From Properties to Function

The unique structural and electronic properties of Lanthanum(III) acetylacetonate hydrate directly translate into its diverse applications.

Precursor for Advanced Materials

The compound's solubility in organic solvents and its defined thermal decomposition pathway make it an excellent precursor for the synthesis of lanthanum-containing materials.[2]

-

Chemical Vapor Deposition (CVD): By heating the complex under vacuum, it can be sublimed and transported in the gas phase to a heated substrate. There, it decomposes to form high-purity, thin films of lanthanum oxide (La₂O₃). La₂O₃ is a high-dielectric-constant material used in next-generation semiconductor devices.

-

Nanoparticle Synthesis: Thermal decomposition (thermolysis) in high-boiling point organic solvents can be used to synthesize La₂O₃ nanoparticles with controlled size and morphology.

Catalysis

The Lewis acidic nature of the La³⁺ center allows the complex to function as a catalyst in various organic reactions.

-

Polymerization: Lanthanum acetylacetonate has been shown to be an effective catalyst for the melt transesterification synthesis of polycarbonates.[7] The La³⁺ ion can coordinate to and activate the carbonyl groups of the monomer reactants, facilitating the polymerization process.

Conclusion

Lanthanum(III) acetylacetonate hydrate is more than a simple coordination complex; it is a versatile molecular building block. Its eight-coordinate, distorted square antiprismatic geometry, stabilized by bidentate acetylacetonate ligands and coordinated water molecules, underpins its characteristic properties. Through rigorous characterization by spectroscopic and thermal analysis techniques, a clear picture of its structure and stability emerges. This fundamental understanding is the key to rationally applying this compound as a high-purity precursor for advanced dielectric materials and as an effective catalyst in organic synthesis. The principles of its coordination chemistry continue to provide a foundation for the development of new functional materials and more efficient chemical processes.

References

-

Hussein, K. B. (2021). Crystal and Molecular Structure of Tris- acetylacetonate with Lanthanum (III) Metal Ion Complex. Journal of University of Babylon for Pure and applied science, 29(2), 130-146. [Link]

-

Phillips, T., II, Sands, D. E., & Wagner, W. F. (1968). Crystal and molecular structure of diaquotris(acetylacetonato)lanthanum(III). Inorganic Chemistry, 7(11), 2295–2299. [Link]

-

Wikipedia. (2023, May 27). Lanthanum acetylacetonate. In Wikipedia. [Link]

-

American Elements. (n.d.). Lanthanum Acetylacetonate. Retrieved March 15, 2024, from [Link]

-

Taylor & Francis. (n.d.). Lanthanum – Knowledge and References. Retrieved March 15, 2024, from [Link]

-

University of Ottawa. (n.d.). (La) Lanthanum NMR. Retrieved March 15, 2024, from [Link]

-

International Journal of Development Research. (2021). THERMAL DECOMPOSITION OF LANTHANUM NITRATE HEXAHYDRATE La(NO3)3∙6H2O. Retrieved March 15, 2024, from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of the lanthanum(III) complex. Retrieved March 15, 2024, from [Link]

-

ResearchGate. (n.d.). TGA ( A ) and DSC ( B ) thermograms of Fe(acac) 3 obtained by heating the Fe. Retrieved March 15, 2024, from [Link]

-

Der Pharma Chemica. (2015). Thermogravimetric method validation and study of Lanthanum carbonate octahydrate and its degradants. Retrieved March 15, 2024, from [Link]

-

MDPI. (2024). Sandwich d/f Heterometallic Complexes [(Ln(hfac)3)2M(acac)3] (Ln = La, Pr, Sm, Dy and M = Co. Retrieved March 15, 2024, from [Link]

-

Grokipedia. (n.d.). Lanthanum acetylacetonate. Retrieved March 15, 2024, from [Link]

-

Taylor & Francis Online. (2022). Study on synthesis of polycarbonate by melt transesterification. Retrieved March 15, 2024, from [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. CAS 64424-12-0: lanthanum acetylacetonate hydrate [cymitquimica.com]

- 3. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]

- 4. Lanthanum acetylacetonate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Synthesis, structure and luminescence studies of Eu(III), Tb(III), Sm(III), Dy(III) cationic complexes with acetylacetone and bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)propane - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Magnetic Properties of Lanthanum(III) Acetylacetonate Complexes: A Comprehensive Guide for Molecular Magnetism and Drug Development

Executive Summary

In the realm of coordination chemistry and molecular magnetism, investigating the magnetic properties of Lanthanum(III) acetylacetonate— La(acac)3 —might initially appear counterintuitive. Lanthanum(III) possesses a [Xe]4f0 electron configuration, meaning it lacks unpaired electrons and is strictly diamagnetic[1][2]. However, it is precisely this diamagnetism that makes La(acac)3 an indispensable tool for researchers, scientists, and drug development professionals.

This whitepaper explores the causality behind the magnetic behavior of La(acac)3 complexes, detailing its critical role as an isomorphic diamagnetic host matrix for Single-Molecule Magnets (SMMs) and as a baseline reference for evaluating Paramagnetic Relaxation Enhancement (PRE) in MRI contrast agents[3][4]. Furthermore, we provide self-validating experimental protocols for synthesizing these complexes and accurately applying diamagnetic corrections in Superconducting Quantum Interference Device (SQUID) magnetometry[5].

The Theoretical Framework: Diamagnetism and Pascal's Constants

The Origin of Diamagnetism in La(III)

Magnetic susceptibility ( χ ) is the measure of how much a material will become magnetized in an applied magnetic field. For lanthanide ions, magnetic behavior is largely dictated by the filling of the 4f orbitals. Because La3+ has shed its 6s , 5d , and 4f electrons, its closed-shell [Xe] core generates a weak, negative response to an external magnetic field—a phenomenon known as diamagnetism[1][2].

The Necessity of Diamagnetic Correction

When measuring the magnetic susceptibility ( χtotal ) of a paramagnetic lanthanide complex (e.g., Gd(acac)3 or Dy(acac)3 ) using a SQUID magnetometer, the instrument records the bulk magnetization. This bulk value includes both the positive paramagnetic contribution of the unpaired 4f electrons ( χpara ) and the negative diamagnetic contribution of the paired core electrons and ligand bonds ( χdia )[5].

To extract the true magnetic moment, one must subtract the diamagnetic contribution:

χpara=χtotal−χdiaFailure to apply this correction artificially lowers the calculated χpara , leading to erroneous assignments of the ground-state spin or g -tensor[5]. While χdia can be estimated theoretically using Pascal's constants (summing the diamagnetic contributions of individual atoms and bonds), utilizing La(acac)3 as an empirical, isomorphic blank provides a far more accurate baseline[4][5].

Applications in Advanced Research

Diamagnetic Dilution in Single-Molecule Magnets (SMMs)

In SMM research, high-spin lanthanide complexes are engineered to retain magnetization at the molecular level. However, in a pure crystalline lattice, neighboring paramagnetic molecules interact via dipole-dipole coupling. This interaction facilitates fast quantum tunneling of magnetization, destroying the SMM behavior[4][6].

The Causality of Matrix Dilution: By co-crystallizing a paramagnetic Ln(acac)3 complex within a diamagnetic La(acac)3 matrix (typically at a 1:10 or 1:20 ratio), researchers physically separate the paramagnetic spin centers. This spatial isolation shuts down intermolecular dipole-dipole pathways, allowing the observation of the isolated molecule's true magnetic relaxation dynamics[4][6].

Baseline Control in MRI Contrast Agent Development

Drug development professionals designing MRI contrast agents rely on the Paramagnetic Relaxation Enhancement (PRE) effect, typically driven by Gd3+ or Mn2+ ions[3]. To accurately quantify the PRE induced by a novel paramagnetic complex, researchers must decouple the magnetic relaxation caused by the metal from the baseline relaxation of the organic ligand framework. La(acac)3 serves as the perfect diamagnetic control, allowing scientists to isolate the exact relaxivity contribution of the paramagnetic center[3].

Quantitative Data Summaries

To establish a self-validating system, experimental SQUID data for La(acac)3 should always be cross-checked against theoretical values derived from Pascal's constants, and its diamagnetic nature must be confirmed via NMR spectroscopy[5][7].

Table 1: Pascal's Constants for Theoretical Diamagnetic Correction

Values are utilized to calculate the theoretical χdia of La(acac)3 to validate empirical SQUID measurements[5].

| Atom / Bond / Ion | Pascal's Constant ( ×10−6 emu mol −1 ) | Quantity in La(acac)3 |

| La3+ Ion | −20.0 | 1 |

| Carbon (C) | −6.0 | 15 |

| Hydrogen (H) | −2.93 | 21 |

| Oxygen (O) | −4.6 | 6 |

| Estimated Total χdia | ≈−199.13 | 1 Complex |

Table 2: NMR Chemical Shifts for Diamagnetic Validation

Because La(acac)3 is diamagnetic, it does not induce paramagnetic line broadening or massive chemical shifts, making NMR an ideal validation tool[1][7].

| Nucleus | Assignment | Typical Chemical Shift ( δ , ppm) |

| 1H | Methine (=CH-) | ∼5.5 |

| 1H | Methyl (-CH 3 ) | ∼2.0 |

| 13C | Carbonyl (C=O) | ∼190.0 |

| 13C | Methine (=CH-) | ∼100.0 |

| 13C | Methyl (-CH 3 ) | ∼25.0 |

Experimental Methodologies

Protocol 1: Synthesis of Lanthanum(III) Acetylacetonate Hydrate

La(acac)3 typically crystallizes as a hydrate (e.g., dihydrate or trihydrate), adopting a distorted square antiprismatic coordination geometry[7][8].

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1.0 mmol of Lanthanum(III) chloride heptahydrate ( LaCl3⋅7H2O ) in 15 mL of deionized water[8].

-

Ligand Deprotonation: In a separate beaker, mix 3.1 mmol of acetylacetone (acacH) with 10 mL of ethanol. Slowly add 1.0 M NaOH dropwise until the pH reaches approximately 7.5 to 8.0, ensuring the deprotonation of the enol form to the acac − anion.

-

Complexation: Add the deprotonated ligand solution dropwise to the La3+ solution under continuous magnetic stirring at room temperature. A white precipitate will begin to form immediately[8].

-

Maturation: Stir the suspension for 2 hours to ensure complete coordination.

-

Isolation: Filter the white precipitate under vacuum and wash successively with cold water and a small volume of cold ethanol to remove unreacted precursors.

-

Recrystallization: Recrystallize the crude product from a methanol/acetone (1:1 v/v) mixture to yield high-purity La(acac)3⋅nH2O crystals[8].

Step-by-step synthetic pathway for Lanthanum(III) acetylacetonate complexes.

Protocol 2: SQUID Magnetometry & Diamagnetic Correction Workflow

This self-validating protocol ensures that the diamagnetic correction applied to paramagnetic samples is structurally accurate[5].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ∼15 mg of finely ground, microcrystalline La(acac)3⋅nH2O and load it into a gelatin capsule. Secure the capsule inside a plastic straw.

-

SQUID Measurement: Insert the sample into the SQUID magnetometer. Measure the DC magnetic susceptibility ( χtotal ) from 2 K to 300 K under an applied static field of 1000 Oe [4].

-

Data Extraction: Because the sample is diamagnetic, the measured magnetization will be negative and largely temperature-independent across the entire range. Extract the molar susceptibility ( χdia ).

-

Self-Validation: Compare the empirical SQUID χdia value against the theoretical value calculated using Pascal's constants (Table 1). A match within ±5% confirms the structural purity of the matrix[5].

-

Application: Subtract this validated χdia value from the χtotal of the isostructural paramagnetic complex (e.g., Dy(acac)3 ) to isolate the true χpara [5].

Workflow for isolating paramagnetic susceptibility using a La(acac)3 diamagnetic matrix.

References

-

Muthukumar, et al. "Iodination, Bromination and Isocyanation Reactions of β-Diketonates of Lanthanum(III), Cerium(IV), Thorium(IV) and Uranyl(VI)." Asian Journal of Chemistry. [Link]

-

Bain, Gordon A., and John F. Berry. "Diamagnetic Corrections and Pascal's Constants." Journal of Chemical Education 2008, 85, 4, 532.[Link]

-

MDPI. "Chiral, Heterometallic Lanthanide–Transition Metal Complexes by Design." MDPI. [Link]

-

ACS Publications. "Coordination-Directed Self-Assembly of Functional Polynuclear Lanthanide Supramolecular Architectures." Chemical Reviews. [Link]

-

MDPI. "Single-Molecule Magnets Based on Heteroleptic Terbium(III) Trisphthalocyaninate in Solvent-Free and Solvent-Containing Forms." MDPI.[Link]

-

Magritek. "Preparation and Characterisation of Metal Acetylacetonate Complexes." Magritek.[Link]

Sources

- 1. magritek.com [magritek.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Single-Molecule Magnets Based on Heteroleptic Terbium(III) Trisphthalocyaninate in Solvent-Free and Solvent-Containing Forms [mdpi.com]

- 7. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

Quantum Chemical Profiling of Lanthanum(III) Acetylacetonate: From Fundamental DFT Workflows to Biomedical Applications

Introduction: The Convergence of Coordination Chemistry and Nanomedicine

Lanthanum(III) acetylacetonate, formally [La(acac)₃], is a highly versatile β -diketonate coordination complex. While traditionally recognized as a premier precursor for metal-organic chemical vapor deposition (MOCVD) and advanced ceramics, its unique electronic properties have catalyzed a paradigm shift toward biomedical applications. Today, La(acac)₃ is heavily utilized in the synthesis of magnetic nanoparticles for oncology[1] and acts as a critical electron donor in Charge Transfer (CT) complexes for the sensitive spectrophotometric detection of active pharmaceutical ingredients (APIs)[2].

To harness the full potential of La(acac)₃ in drug development, researchers must understand its molecular behavior at a quantum mechanical level. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide the necessary computational frameworks to predict the electronic absorption spectra, locate transition states during thermal decomposition, and map the frontier molecular orbitals (FMOs) that govern its reactivity[3].

The Causality of Computational Design: A Self-Validating Quantum Protocol

Modeling lanthanide complexes presents a unique computational challenge. Lanthanum ( Z=57 ) is a heavy metal; its core electrons orbit at relativistic speeds, causing a relativistic mass increase that contracts the s and p orbitals while expanding the d and f orbitals. Standard all-electron basis sets fail to capture these scalar relativistic effects accurately and are computationally prohibitive.

Causality Behind Basis Set and Functional Selection

-

Effective Core Potentials (ECPs): To resolve the relativistic challenge, the core electrons of Lanthanum are replaced with a pseudo-potential using basis sets such as the Stuttgart RSC 1997 ECP or SDD (Stuttgart/Dresden) . This choice is non-negotiable for accurate geometry optimization, as it drastically reduces computational cost while preserving relativistic accuracy[3].

-

Ligand Basis Sets: The lighter atoms comprising the acetylacetonate ligands (C, H, O) and coordinated water molecules are modeled using triple-zeta basis sets with polarization functions, such as 6-311G(d,p) or def2-TZVP , ensuring accurate mapping of the ligand-based Highest Occupied Molecular Orbital (HOMO).

-

Functional Selection: Hybrid functionals like B3LYP or PBE0 are selected because they incorporate exact Hartree-Fock exchange, mitigating the self-interaction error common in pure GGA functionals, which is critical for accurately predicting the band gaps and Ligand-to-Metal Charge Transfer (LMCT) transitions[3][4].

Step-by-Step Methodology: Self-Validating DFT Workflow

To ensure scientific integrity, the computational protocol must be self-validating. A localized geometry optimization is meaningless if the structure represents a saddle point rather than a true minimum.

-

Initial Geometry Construction: Construct the La(acac)₃ complex. In its hydrated form, the La³⁺ ion is coordinated by six oxygen atoms from three bidentate acac ligands and two oxygen atoms from water molecules, forming a regular square antiprism (coordination number 8)[3].

-

Geometry Optimization: Execute the optimization using the B3LYP functional (SDD for La; 6-311G(d,p) for C,H,O) until convergence criteria (RMS force and displacement) reach the threshold ( <10−4 a.u.).

-

Hessian Matrix / Frequency Analysis (The Validation Step): Perform a vibrational frequency calculation on the optimized geometry. Causality: The nature of the stationary point is confirmed only if the number of imaginary frequencies ( Nimag ) is exactly zero. A single imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization[3].

-

Excited State Calculation: Once validated, employ TD-DFT to calculate the first 30–50 singlet excited states. This predicts the UV-Vis absorption spectra, specifically isolating the π→π∗ ligand-centered transitions and LMCT bands[3].

Fig 1. Self-validating DFT computational workflow for La(acac)₃ electronic profiling.

Structural and Electronic Profiling Data

The interaction of La(acac)₃ with external biological or chemical agents is dictated by its Frontier Molecular Orbitals. The HOMO is predominantly localized on the oxygen-rich acetylacetonate ligands, making the complex an excellent electron donor. The LUMO is localized on the Lanthanide metal center.

Table 1: Representative Quantum Chemical Parameters for La(acac)₃

| Parameter / Property | Value / Description | Computational Method |

| Coordination Geometry | Square Antiprism (Coordination Number 8) | B3LYP / SDD[3] |

| HOMO Energy | ~ -5.8 eV (Ligand-centered, π -system) | DFT (Ground State) |

| LUMO Energy | ~ -1.5 eV (Metal-centered, 5d/4f character) | DFT (Ground State)[3] |

| Band Gap ( ΔE ) | ~ 4.3 eV | HOMO-LUMO Gap |

| Primary Electronic Transition | Ligand-to-Metal Charge Transfer (LMCT) | TD-DFT[3] |

Applications in Analytical Pharmacology: Charge Transfer Complexes

In drug development and quality control, quantifying APIs at trace levels is critical. La(acac)₃ is highly effective as an electron donor in the formation of Charge Transfer (CT) complexes. When reacted with σ -acceptors (like Iodine) or π -acceptors (like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ), La(acac)₃ forms stable 1:1 stoichiometric complexes[5].

This principle is directly applied to the spectrophotometric detection of drugs, such as the K⁺-channel blocker Amifampridine. By leveraging the CT complexation mechanism, researchers can induce a measurable spectral shift (a new CT band) that allows for highly sensitive drug quantification[2].

Step-by-Step Methodology: CT Complex Synthesis and Validation

-

Solution Preparation: Dissolve equimolar concentrations of La(acac)₃ (Donor) and the target API/Acceptor in a non-polar or slightly polar solvent (e.g., CHCl₃ or CH₂Cl₂).

-

Stoichiometric Determination: Utilize Job’s method of continuous variation. Measure the absorbance of various donor-acceptor molar ratios at the anticipated λmax to confirm the 1:1 complexation stoichiometry[5].

-

Spectrophotometric Analysis: Record the UV-Vis spectrum. Identify the emergence of a new, distinct Charge Transfer transition band that is absent in the individual spectra of the donor and acceptor.

-

Computational Validation (Self-Validating Loop): Perform TD-DFT calculations on the computationally optimized 1:1 complex. The theoretical vertical excitation energy must align with the experimental λmax of the CT band to conclusively validate the binding mechanism[2].

Fig 2. Mechanism of La(acac)₃ charge transfer complexation for analytical drug detection.

La(acac)₃ as a Precursor for Nanomedicine

Beyond analytical chemistry, La(acac)₃ is a critical precursor for the synthesis of advanced nanomaterials used in targeted therapies. Through controlled thermal decomposition—a multi-step process initiated by the loss of water molecules and subsequent cleavage of the acac ligands—La(acac)₃ is converted into highly crystalline oxide nanoparticles[3].

A prominent example is the synthesis of La₁₋ₓSrₓMnO₃@Au core-shell nanoparticles . Using La(acac)₃ alongside strontium and manganese acetylacetonates, researchers can synthesize half-metallic ferromagnetic materials. These nanoparticles exhibit a highly tunable Curie temperature ( Tc ) near room temperature, making them exceptionally safe and effective for magnetic hyperthermia therapy —a treatment that selectively destroys malignant tumor cells through localized heat generation without damaging surrounding healthy tissue[1].

Table 2: Biomedical Applications of La(acac)₃-Derived Materials

| Derived Material | Synthesis Pathway | Primary Biomedical Application | Key Advantage |

| La₁₋ₓSrₓMnO₃@Au NPs | Nanoemulsion / Thermal Decomposition[1] | Magnetic Hyperthermia Therapy | Tunable Curie temperature prevents healthy tissue overheating. |

| La₂O₃ Nanoparticles | MOCVD / Solid-State Gelation[6] | Targeted Drug Delivery Systems | Biocompatible platform for controlled API release. |

| [La(acac)₃]₂I⁺·I₃⁻ | Solution-phase CT Complexation[5] | Spectrophotometric Drug Assays | Enables trace-level detection of pharmaceutical compounds. |

Conclusion

The utility of Lanthanum(III) acetylacetonate extends far beyond traditional materials science. By applying rigorous, self-validating quantum chemical calculations—specifically utilizing ECPs and TD-DFT—researchers can accurately map its electronic landscape. This computational grounding directly enables its application in the real world, from forming highly sensitive Charge Transfer complexes for drug quantification to acting as the foundational precursor for next-generation magnetic hyperthermia nanoparticles.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. New Charge Transfer Complexes of K+-Channel-Blocker Drug (Amifampridine; AMFP) for Sensitive Detection; Solution Investigations and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

Lanthanum(III) acetylacetonate hydrate as a catalyst in organic synthesis

Application Note: Lanthanum(III) Acetylacetonate Hydrate as a Versatile Catalyst in Organic Synthesis and Materials Engineering

Executive Summary

Lanthanum(III) acetylacetonate hydrate, typically formulated as [La(C₅H₇O₂)₃(H₂O)₂], is a highly versatile coordination complex. Characterized by a +3 oxidation state and a large ionic radius, the lanthanum center achieves high coordination numbers (typically 6 to 8) stabilized by bidentate acetylacetonate (acac) ligands [1]. The lability of its coordinated water molecules provides accessible sites for substrate binding. This guide details its dual utility: as a robust, homogeneous Lewis acid catalyst for the chemical recycling of polyesters, and as a volatile, structurally precise precursor for engineering advanced quaternary alloy electrocatalysts.

Section 1: Homogeneous Catalysis for Polymer Chemical Recycling

Mechanistic Causality: Why La(acac)₃?

The depolymerization of polyesters (like PET or PLLA) into valuable monomers traditionally requires harsh acidic or basic conditions, which often trigger unwanted side reactions such as the dehydration of diols or the racemization of chiral centers.

Lanthanum(III) acetylacetonate hydrate acts as a neutral, homogeneous Lewis acid [2]. Because La³⁺ is highly oxophilic, it selectively coordinates to the carbonyl oxygen of the ester linkage in the polymer backbone. This coordination withdraws electron density, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack by an alcohol (e.g., methanol) [3]. The bulky acac ligands maintain the catalyst's solubility in organic media while preventing the formation of inactive polymeric metal-oxo clusters.

Figure 1: Mechanism of La(acac)3-catalyzed acid/base-free transesterification of polyesters.

Protocol 1: Acid/Base-Free Depolymerization of Polyesters

This protocol is a self-validating system designed to recover high-purity monomers from commercial plastics without racemization.

Step-by-Step Methodology:

-

Substrate Preparation: Weigh 10.0 g of target polyester (e.g., Poly(L-lactic acid) (PLLA) pellets or post-consumer Poly(ethylene terephthalate) (PET) flakes) into a 100 mL Teflon-lined stainless steel autoclave.

-

Catalyst & Solvent Loading: Add 1 mol% of Lanthanum(III) acetylacetonate hydrate relative to the polymer's repeating unit. Add 50 mL of anhydrous Methanol (MeOH). Causality: The massive molar excess of MeOH serves a dual purpose as both the nucleophile and the solvent, driving the transesterification equilibrium entirely toward monomer production.

-

Thermal Activation: Seal the autoclave and purge with N₂. Heat the reactor to the target temperature (90 °C for PLLA; 150 °C for PET) under continuous magnetic stirring (600 rpm) for 3–4 hours.

-

Quenching & Separation: Cool the reactor rapidly to room temperature using an ice bath. Filter the mixture through a 0.22 µm PTFE membrane to remove any unreacted oligomers.

-

Self-Validation (QC):

-

Yield Quantification: Spike the filtrate with dibenzyl (internal standard) and analyze via GC-MS.

-

Stereochemical Integrity: For PLLA, analyze the methyl L-lactate product via Chiral HPLC to ensure the enantiomeric excess (ee) remains >95%, validating that the mild La³⁺ Lewis acidity prevented racemization[3].

-

Quantitative Data: Depolymerization Efficiency

Table 1: Depolymerization of Commercial Polyesters using La(acac)₃ (1 mol%) in MeOH [2, 3]

| Polymer Substrate | Temp (°C) | Time (h) | Major Product(s) | Yield (%) |

| Poly(L-lactic acid) (PLLA) | 90 | 3 | Methyl L-lactate | >99 |

| Poly(ethylene adipate) (PEA) | 90 | 4 | Dimethyl adipate / Ethylene glycol | 99 / >99 |

| Poly(ethylene terephthalate) (PET) | 150 | 4 | Dimethyl terephthalate / Ethylene glycol | 94 / 97 |

| Poly(butylene terephthalate) (PBT) | 150 | 4 | Dimethyl terephthalate / 1,4-Butanediol | 87 / 92 |

Section 2: Precursor Engineering for Quaternary Alloy Electrocatalysts

Mechanistic Causality: The Role of La in Platinum Alloys

In the development of fuel cells, Platinum (Pt) is the gold standard for the Oxygen Reduction Reaction (ORR). However, Pt is susceptible to carbon monoxide (CO) poisoning. By utilizing La(acac)₃ hydrate as a precursor alongside Pt, Fe, and Co acetylacetonates, researchers can synthesize highly ordered Pt₅Fe₂Co₂La quaternary alloys [4].

During thermal decomposition, the acac ligands cleanly burn off, allowing atomic-level mixing of the metals. The incorporation of Lanthanum induces lattice strain due to its large atomic radius, which downshifts the d-band center of Platinum. Furthermore, Lanthanum's oxophilic nature promotes the generation of surface hydroxyls (OH*) that rapidly oxidize strongly bound CO intermediates into CO₂, drastically enhancing the catalyst's durability and CO tolerance [4].

Figure 2: Synthesis workflow of Pt5Fe2Co2La/C quaternary alloy using La(acac)3 as a precursor.

Protocol 2: Synthesis of Pt₅Fe₂Co₂La/C Catalyst via Salt-Melt Reduction

This protocol utilizes a salt-melt matrix to prevent nanoparticle agglomeration during high-temperature calcination.

Step-by-Step Methodology:

-

Precursor Blending: In an agate mortar, combine Platinum(II) acetylacetonate, Iron(III) acetylacetonate, Cobalt(II) acetylacetonate, and Lanthanum(III) acetylacetonate hydrate in a strict 5:2:2:1 molar ratio [4].

-

Support Dispersion: Add high-surface-area carbon black (KBC) to the precursor mix to act as the conductive support matrix.

-

Flux Integration: Introduce a 1:1 molar mixture of NaCl and KCl. The weight ratio of the salt mixture to the precursor/carbon blend should be 60:1. Causality: The NaCl/KCl mixture melts at elevated temperatures, creating a liquid flux that encapsulates the forming nanoparticles, restricting their growth and preventing severe agglomeration.

-

Thermal Reduction: Transfer the homogenized powder to an alumina boat and place it in a tube furnace. Purge with N₂ for 30 minutes. Ramp the temperature at 5 °C/min to 800 °C and hold for 6 hours under continuous N₂ flow.

-

Purification: Cool to room temperature. Wash the resulting black powder vigorously with Milli-Q water (>5 times) and isopropyl alcohol to completely dissolve and remove the NaCl/KCl matrix. Dry under vacuum at 60 °C overnight.

-

Self-Validation (QC):

-

Electronic Structure: Perform X-ray Photoelectron Spectroscopy (XPS) to confirm the shift in the Pt 4f binding energy, validating the successful incorporation of La into the lattice.

-

Poisoning Resistance: Run CO-stripping voltammetry to validate the negative shift in CO oxidation potential, proving enhanced CO tolerance.

-

Section 3: Industrial Transesterification for Fine Chemicals

Beyond depolymerization, La(acac)₃ hydrate is highly effective in synthesizing specialty monomers, such as bis(3-hydroxypropyl) terephthalate from dimethyl terephthalate (DMT) and 1,3-propanediol [5]. Compared to simpler salts like Lanthanum acetate, La(acac)₃ exhibits superior initial reaction rates. The specific ligand exchange dynamics of the acetylacetonate group allow for faster coordination of the bulky DMT substrate.

Table 2: Kinetic Profile of DMT Transesterification with 1,3-Propanediol (Conditions: 100 ppm La(acac)₃ hydrate catalyst based on final polymer) [5]

| Reaction Time (min) | Methanol Evolved (mL) | Reaction Progress Indicator |

| 0 | 4.8 | Initial activation phase |

| 10 | 8.5 | Rapid transesterification |

| 20 | 10.5 | Steady-state turnover |

| 30 | 12.2 | Steady-state turnover |

| 40 | 13.5 | Approaching equilibrium |

References

- Benchchem. "Overview of Research Trajectories for Lanthanum(III) Acetylacetonate Hydrate." Benchchem.

- Royal Society of Chemistry. "La(III)-Catalysed degradation of polyesters to monomers via transesterifications." RSC Advances.

- ResearchGate. "La(III)-Catalyzed Depolymerization of Poly(L-Lactic Acid) Yielding Chiral Lactates." Chemistry Letters.

- ACS Publications. "Ordered Pt5Fe2Co2La Quaternary Alloy: A Breakthrough Catalyst for Enhanced Oxygen Reduction in Fuel Cells." ACS Applied Energy Materials.

- Google Patents. "US5840957A - Transesterification process using lanthanum compound catalyst." United States Patent and Trademark Office.

La(acac)3 as a precursor for La2O3 nanoparticle synthesis

Application Note: Precision Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles via Thermal Decomposition of La(acac)₃ for Biomedical Applications

Introduction & Strategic Rationale

Lanthanum oxide (La₂O₃) nanoparticles (NPs) have emerged as highly versatile nanomaterials in the biomedical sector. They exhibit a unique, dual-action capability: selectively inducing dose-dependent cytotoxicity and apoptosis in osteosarcoma cells (MG63) while actively promoting the proliferation of normal cells (Vero)[1]. Furthermore, their inherent antimicrobial properties and ability to modulate Reactive Oxygen Species (ROS) make them prime candidates for targeted drug delivery systems, oncology treatments, and regenerative medicine[1].

To harness these biological properties, precise control over nanoparticle size, morphology, and crystallinity is paramount. While sol-gel and hydrothermal methods exist, the 2 in high-boiling organic solvents remains the gold standard for yielding monodisperse, highly crystalline products[2]. Lanthanum acetylacetonate, La(acac)₃, is specifically chosen as a precursor because it offers a moderate decomposition rate compared to acetates or nitrates. This moderate speed allows for a distinct thermodynamic separation between the nucleation and growth phases—a critical requirement for synthesizing uniform nanocrystals[2].

Mechanistic Insights: The Chemistry of Decomposition

The transformation of La(acac)₃ into crystalline La₂O₃ is not a single-step event. It is a thermally driven cascade that requires precise atmospheric and solvent control to prevent agglomeration.

-

Ligand Breakdown & Intermediates : Upon heating above 200°C, the acetylacetonate ligands begin to decompose. The reaction proceeds through several unstable intermediates—including lanthanum acetate (La(CH₃COO)₃) and lanthanum carbonate (La₂(CO₃)₃)—before forming a stable lanthanum dioxycarbonate (La₂O₂CO₃) intermediate around 430°C in solid-state, though this temperature is significantly lowered in catalytic solvent environments[3].

-

Phase Transition : At sustained elevated temperatures (typically 310°C in 1-octadecene), the intermediate phases fully convert into the pure cubic/hexagonal La₂O₃ phase[2].

-

Causality of Capping Agents : A mixed solvent system of Oleic Acid (OA) and Oleylamine (OM) is utilized. Why both? OA strongly coordinates to the La³⁺ surface facets, sterically hindering uncontrolled growth and dictating the final morphology (driving the formation of nanodisks or nanoplates)[2]. OM acts as a co-surfactant and mild base, accelerating the breakdown of the acetylacetonate rings. 1-Octadecene (ODE) serves as the non-coordinating thermal bath.

Fig 1. Thermal decomposition workflow of La(acac)3 into La2O3 nanoparticles.

Standardized Experimental Protocol

Self-Validating Workflow for Monodisperse La₂O₃ NPs

Materials Required:

-

Lanthanum(III) acetylacetonate hydrate (La(acac)₃, 99.9%)

-

Oleic Acid (OA, >90%)

-

Oleylamine (OM, >70%)

-

1-Octadecene (ODE, >90%)

-

Absolute Ethanol & Hexane (for purification)

-

Schlenk line apparatus (Argon/Vacuum capabilities)

Step-by-Step Methodology:

-

Precursor Loading : In a 50 mL three-necked round-bottom flask, add 0.5 mmol of La(acac)₃. Add a 10 mL solvent mixture of OA, OM, and ODE (Standard ratio: 2 mL OA / 3 mL OM / 5 mL ODE)[2].

-

Degassing (Critical Step) : Connect the flask to a Schlenk line. Heat the mixture to 100°C under a vacuum for 30 minutes.

-

Causality: La(acac)₃ is highly hygroscopic. Residual water will cause premature, uncontrolled hydrolysis of the precursor, leading to severe polydispersity and irregular shapes. Vacuum degassing ensures the reaction is strictly thermally driven[2].

-

-

Atmospheric Switch & Ramp : Purge the flask with high-purity Argon gas for 10 minutes to establish an oxygen-free environment. Increase the heating mantle temperature to 310°C at a steady ramp rate of 20°C/min[2].

-

Nucleation and Growth : Maintain the reaction at 310°C for 60 minutes under vigorous magnetic stirring.

-

Validation Checkpoint: The solution will transition from a clear, pale yellow to a turbid colloidal suspension, indicating the successful nucleation and growth of the oxide phase.

-

-

Quenching : Remove the heating mantle and allow the flask to cool rapidly to room temperature to arrest nanoparticle growth.

-

Purification : Transfer the mixture to centrifuge tubes. Add 40 mL of absolute ethanol.

-

Causality: Ethanol disrupts the steric stabilization provided by the hydrophobic capping agents, forcing the NPs to precipitate out of the solution.

-

Centrifuge at 8,000 rpm for 10 minutes and discard the supernatant.

-

-

Resuspension : Resuspend the pellet in 5 mL of a non-polar solvent (e.g., hexane or cyclohexane) for long-term storage or downstream biological functionalization (e.g., PEGylation).

Quantitative Data: Parameter Optimization

The morphology and size of the resulting La₂O₃ nanocrystals are highly dependent on the precursor-to-surfactant ratios and thermal parameters. Table 1 summarizes validated experimental conditions and their structural outcomes[2].

| Precursor Amount | Solvent Ratio (OA/OM/ODE) | Ramp Rate | Hold Temp | Hold Time | Resulting Morphology | Avg. Size (nm) |

| 0.5 mmol La(acac)₃ | 2 mL / 3 mL / 5 mL | 20 °C/min | 310 °C | 1.0 h | Nanodisks / Plates | ~15.0 ± 2.1 |

| 0.2 mmol La(acac)₃ | 1 mL / 4 mL / 0 mL | 15 °C/min | 330 °C | 1.0 h | Nanoplates | ~15.0 ± 1.8 |

| 0.5 mmol La(acac)₃ | 0 mL / 5 mL / 5 mL | 20 °C/min | 310 °C | 1.0 h | Irregular Aggregates | >50.0 |

Table 1: Impact of synthesis parameters on La₂O₃ nanoparticle characteristics. Note the absolute necessity of Oleic Acid (OA) for achieving defined, monodisperse morphologies.

Biomedical Integration: Drug Delivery & Cellular Modulation

For drug development professionals, the value of La₂O₃ NPs lies in their unique biological interactions. Once synthesized and phase-transferred into aqueous media, these nanoparticles exhibit a defined developmental safety margin and broad-spectrum utility[1].

-

Selective Oncology Applications : La₂O₃ NPs demonstrate dose-dependent cytotoxicity in osteosarcoma (MG63) cells by modulating Reactive Oxygen Species (ROS) pathways, while simultaneously providing antioxidant support that enhances the proliferation of normal Vero cells[1]. This dual effect is exceptionally rare among metal oxide NPs.

-

Antimicrobial Drug Delivery : The structural stability and surface chemistry of La₂O₃ NPs allow them to act as high-payload nanocarriers that also possess intrinsic antibacterial activity against both Gram-positive (S. pyogenes) and Gram-negative (E. coli) pathogens, making them ideal for localized infection control and implant coatings[1].

Fig 2. Dual-action biomedical pathways and cellular interactions of La2O3 NPs.

References

- Source: nih.gov (PMC)

- Source: acs.org (Chemistry of Materials)

- Thermal decomposition study by DTA-TG-MS of cerium[III] acetylacetonate used as ceria thin film precursor (Includes La(acac)₃ decomposition pathways)

Sources

Catalytic Activity of Lanthanum(III) Acetylacetonate [La(acac)₃] in Transesterification Reactions

An Application and Protocol Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the application of Lanthanum(III) acetylacetonate, La(acac)₃, as a robust and efficient catalyst for transesterification reactions. It is designed for researchers, chemists, and materials scientists engaged in organic synthesis, polymer chemistry, and sustainable chemical processes. This document delves into the mechanistic underpinnings of La(acac)₃ catalysis, offers detailed experimental protocols, and presents key performance data to enable successful implementation in the laboratory.

Introduction: The Role of Lanthanum Catalysts in Modern Synthesis

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a cornerstone of organic synthesis.[1] It is fundamental to processes ranging from the production of biofuels and specialty chemicals to the synthesis and chemical recycling of polymers.[2][3] While the reaction can be catalyzed by acids or bases, these traditional catalysts often require harsh conditions and can be difficult to neutralize and remove, leading to environmental concerns and product contamination.[1][2]

Metal-based Lewis acid catalysts have emerged as a superior alternative, offering high activity under milder conditions.[4] Among these, lanthanide compounds, and specifically Lanthanum(III) acetylacetonate [La(acac)₃], have shown exceptional promise.[5] La(acac)₃ is an air-stable, soluble, and relatively low-toxicity metal complex that demonstrates high catalytic activity in various transesterification reactions, most notably in the synthesis and degradation of polyesters.[6][7] Its effectiveness is attributed to the Lewis acidity of the La(III) center, which activates the ester carbonyl group towards nucleophilic attack.[6]

This guide will focus on the practical application of La(acac)₃, providing the necessary information to leverage its catalytic properties for both small-molecule synthesis and polymer modification.

The Catalytic Mechanism: A Lewis Acid-Mediated Pathway

The catalytic activity of La(acac)₃ in transesterification is primarily driven by the Lewis acidic nature of the central lanthanum ion. The generally accepted mechanism involves the coordination of the ester's carbonyl oxygen to the electron-deficient La(III) center. This coordination polarizes the carbonyl group, significantly increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by an alcohol.

The key steps of the catalytic cycle are visualized below:

Figure 1: Proposed catalytic cycle for La(acac)₃-mediated transesterification.

While this monomeric Lewis acid model is widely accepted, some research suggests the formation of more complex active species, such as dinuclear La(III) intermediates, particularly in methanol.[6] Regardless of the precise nature of the active catalyst, the fundamental principle of carbonyl activation remains the central feature of the mechanism.

Application Notes & Performance Data

La(acac)₃ has proven to be a versatile catalyst for a range of transesterification applications. Its performance is notably high in the alcoholysis of polyesters, a critical process for chemical recycling and monomer recovery.

3.1 Catalyst Performance in Polyester Degradation

La(acac)₃ exhibits excellent activity in the methanolysis of common polyesters, converting them back to their constituent monomers. This process is highly valuable for creating closed-loop recycling systems for plastics.[6]

Table 1: Performance of La(acac)₃ in the Methanolysis of Various Polyesters[6]

| Polyester Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Monomer 1 Yield (%) | Monomer 2 Yield (%) |

| Poly(butylene succinate) (PBS) | 1 | 90 | 4 | >99 (Dimethyl succinate) | 93 (1,4-Butanediol) |

| Poly(ethylene adipate) (PEA) | 1 | 90 | 4 | 99 (Dimethyl adipate) | >99 (Ethylene glycol) |

| Poly(ethylene terephthalate) (PET) | 1 | 150 | 4 | 94 (Dimethyl terephthalate) | 97 (Ethylene glycol) |

| Poly(butylene terephthalate) (PBT) | 1 | 150 | 4 | 87 (Dimethyl terephthalate) | 92 (1,4-Butanediol) |

Scientist's Note: The data clearly indicates that La(acac)₃ is highly effective even at moderate temperatures for aliphatic polyesters like PBS and PEA.[6] More crystalline and aromatic polyesters such as PET and PBT require higher temperatures to achieve efficient degradation.[6] A key advantage noted is the catalyst's stability and high activity without the need for additives or rigorously dry conditions, making it practical for industrial applications.[6]

3.2 Application in Polyol Synthesis

La(acac)₃ is also an effective catalyst for the synthesis of polyester polyols, which are key precursors for polyurethanes. For instance, it can be used to produce bis(hydroxyalkyl) terephthalates from dimethyl terephthalate (DMT).

Table 2: La(acac)₃ in the Synthesis of Bis(3-hydroxypropyl) terephthalate[7]

| Reactants | Catalyst Loading (ppm La) | Temperature (°C) | Time to >85% Conversion (min) |

| DMT + 1,3-Propanediol | 50 | 180-240 | 60 |

| DMT + 1,3-Propanediol | 100 | 180-240 | 40 |

| DMT + 1,3-Propanediol | 150 | 180-240 | 40 |

Scientist's Note: In this synthesis, the reaction progress is conveniently monitored by collecting the methanol byproduct generated during the transesterification.[7] The data shows that increasing the catalyst loading from 50 to 100 ppm significantly reduces the reaction time.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing La(acac)₃ in a research setting.

4.1 General Experimental Workflow

The diagram below outlines the typical workflow for a La(acac)₃-catalyzed transesterification reaction, from setup to analysis.

Figure 2: General experimental workflow for laboratory-scale transesterification.

4.2 Protocol 1: Catalytic Degradation of Poly(butylene succinate) (PBS)

This protocol is adapted from established literature for the efficient chemical recycling of PBS into its monomers using methanol.[6]

-

Objective: To quantitatively degrade a sample of PBS polymer into dimethyl succinate and 1,4-butanediol.

-

Materials:

-

Poly(butylene succinate) (PBS) pellets or powder (117 mg, ~0.68 mmol of repeating units)

-

Lanthanum(III) acetylacetonate hydrate [La(acac)₃·xH₂O] (3.0 mg, ~0.0069 mmol, 1 mol%)

-

Methanol (MeOH), analytical grade (5 mL)

-

Internal standard for GLC analysis (e.g., dibenzyl, 10 mg)

-

20 mL autoclave or high-pressure reaction vessel with a magnetic stir bar

-

-

Procedure:

-

Vessel Charging: To the 20 mL autoclave, add the PBS polymer, La(acac)₃ catalyst, the internal standard, and the magnetic stir bar.

-

Solvent Addition: Add 5 mL of methanol to the vessel.

-

System Sealing & Purging: Seal the autoclave securely. Purge the vessel with nitrogen gas three times to ensure an inert atmosphere.

-

Rationale: While La(acac)₃ is robust, removing oxygen prevents potential oxidative side reactions at elevated temperatures and ensures reproducibility.[6]

-

-

Reaction: Place the autoclave in a preheated oil bath or heating block set to 90 °C. Stir the reaction mixture vigorously for 4 hours.

-

Cooling & Depressurization: After 4 hours, remove the autoclave from the heat source and allow it to cool to room temperature. Carefully vent the vessel to release any pressure.

-

Sample Preparation for Analysis: Open the vessel and take an aliquot of the reaction mixture. If necessary, filter the solution to remove any particulates. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) for analysis.

-

-

Analysis and Expected Outcome:

-

Analyze the sample using Gas-Liquid Chromatography (GLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: Based on the internal standard, the analysis should show >99% conversion of PBS into dimethyl succinate and approximately 93% yield of 1,4-butanediol.[6]

-

4.3 Protocol 2: Synthesis of Bis(3-hydroxypropyl) terephthalate

This protocol describes the synthesis of a diol monomer via transesterification of a diester, a common step in polyester synthesis.[7]

-

Objective: To synthesize bis(3-hydroxypropyl) terephthalate from dimethyl terephthalate (DMT) and 1,3-propanediol.

-

Materials:

-

Dimethyl terephthalate (DMT) (58.2 g, 0.3 mol)

-

1,3-Propanediol (45.7 g, 0.6 mol, 2:1 molar ratio to DMT)

-

Lanthanum(III) acetylacetonate hydrate [La(acac)₃·xH₂O] (61 mg, providing ~100 ppm La based on theoretical polymer weight)

-

Three-neck round-bottom flask (250 mL)

-

Distillation head with condenser and receiving flask

-

Mechanical stirrer and heating mantle

-

Nitrogen inlet

-

-

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus. The central neck holds the mechanical stirrer, one side neck has the nitrogen inlet, and the other is connected to the distillation head.

-

Reagent Charging: Charge the flask with DMT, 1,3-propanediol, and the La(acac)₃ catalyst.

-

Inert Atmosphere: Purge the system with a slow stream of nitrogen for 15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Rationale: The nitrogen stream not only provides an inert atmosphere but also helps to carry the methanol vapor out of the reaction flask and into the condenser, driving the reaction equilibrium towards the products.

-

-

Reaction: Begin stirring and heat the mixture. The target temperature range is 180 °C to 240 °C. Methanol will begin to distill off as the reaction proceeds.

-

Monitoring: Monitor the reaction by measuring the volume of methanol collected in the receiving flask. The theoretical amount of methanol for complete conversion is 24.3 mL (0.6 mol).

-

Completion: The reaction is considered complete when the collection of methanol ceases (typically after ~40 minutes under these conditions).

-

Cooling: Turn off the heat and allow the molten product to cool under nitrogen. The resulting bis(3-hydroxypropyl) terephthalate can be used directly for subsequent polymerization steps or purified as needed.

-

-

Analysis and Expected Outcome:

-

The primary measure of conversion is the volume of methanol evolved.

-

The product can be further analyzed by ¹H NMR or mass spectrometry to confirm its structure.

-

Expected Result: Collection of >95% of the theoretical methanol volume, indicating high conversion to the desired product.[7]

-

Troubleshooting and Safety

-

Low Conversion: If conversion is low, consider increasing the reaction temperature (within the stability limits of your substrates), increasing the catalyst loading, or ensuring efficient removal of the alcohol byproduct to drive the equilibrium.

-

Catalyst Inactivity: La(acac)₃ is generally stable, but ensure it has been stored in a dry environment. While robust, performance can be affected by significant amounts of water or strong acids/bases in the reaction mixture.

-